molecular formula C28H26N2O3S B3576159 2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide

2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide

Cat. No.: B3576159
M. Wt: 470.6 g/mol
InChI Key: SBXFZJDCJMSPMO-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a benzyl group, and an ethylphenyl group

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-2-23-15-9-11-19-26(23)29-28(31)25-18-10-12-20-27(25)30(21-22-13-5-3-6-14-22)34(32,33)24-16-7-4-8-17-24/h3-20H,2,21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXFZJDCJMSPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recoverable catalysts and eco-friendly processes, are likely to be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Strong nucleophiles and basic conditions are typically required for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[Benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group and the ethylphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide
Reactant of Route 2
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2-[benzenesulfonyl(benzyl)amino]-N-(2-ethylphenyl)benzamide

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